molecular formula C21H20N6OS B2755179 6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097864-03-2

6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2755179
CAS RN: 2097864-03-2
M. Wt: 404.49
InChI Key: KFAVYHOPEXNIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The reactivity of related thieno[2,3-d]pyrimidine compounds has been extensively studied, leading to the development of novel compounds with potential antimicrobial, analgesic, antiparkinsonian, and antiproliferative activities. These studies involve the synthesis of various derivatives and their evaluation against a range of biological targets. For instance, thieno[2,3-d]pyrimidine derivatives have shown pronounced antimicrobial activity, with certain compounds exhibiting significant antibacterial and antifungal potency compared to well-known drugs. Moreover, some derivatives have demonstrated good analgesic and antiparkinsonian activities comparable to reference drugs such as Valdecoxib and Benzatropine (Rashad et al., 2009; Amr et al., 2008).

Physicochemical Properties

Research on spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives has revealed insights into their acid-base properties, lipophilicity, and antimicrobial activity against clinical isolates of bacterial and fungal strains. The physicochemical properties of these compounds, such as dissociation constants (pKa) and partition coefficients (log P), have been characterized, providing a foundation for understanding their biological activity and potential therapeutic applications (Candia et al., 2017).

Antimicrobial and Antiproliferative Activities

New derivatives synthesized from thieno[2,3-d]pyrimidine scaffolds have been evaluated for their antimicrobial and antiproliferative effects. These studies highlight the versatility of thieno[2,3-d]pyrimidine-based compounds in generating a variety of derivatives with potential therapeutic benefits. The antimicrobial screening of these compounds against a range of pathogens has shown promising results, underscoring their potential as leads for the development of new antimicrobial agents. Additionally, some compounds have exhibited significant antiproliferative activity against human cancer cell lines, suggesting their potential application in cancer therapy (Sabry et al., 2013; Mallesha et al., 2012).

properties

IUPAC Name

6-pyridin-4-yl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c28-19-2-1-17(16-3-8-22-9-4-16)25-27(19)13-15-5-10-26(11-6-15)21-20-18(7-12-29-20)23-14-24-21/h1-4,7-9,12,14-15H,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAVYHOPEXNIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

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